4-[2-[3-(Oxan-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide
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Overview
Description
4-[2-[3-(Oxan-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide is a complex organic compound that features a pyrrolidine ring, an oxane ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3-(Oxan-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Oxane Ring Introduction: The oxane ring can be introduced via ring-closing reactions involving oxygen-containing precursors.
Benzamide Group Attachment: The benzamide group is usually introduced through amide bond formation reactions, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[2-[3-(Oxan-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrrolidine and oxane rings.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[2-[3-(Oxan-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide involves its interaction with specific molecular targets. The pyrrolidine ring may interact with neurotransmitter receptors, while the oxane ring could modulate enzyme activity . The benzamide group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities with 4-[2-[3-(Oxan-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide.
Oxane Derivatives: Compounds containing oxane rings, such as oxan-2-one, are also similar.
Uniqueness
What sets this compound apart is the combination of the pyrrolidine and oxane rings with the benzamide group. This unique structure may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
4-[2-[3-(oxan-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c19-18(22)14-1-3-16(4-2-14)24-12-17(21)20-8-5-15(11-20)13-6-9-23-10-7-13/h1-4,13,15H,5-12H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXFKYBIVJVPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2CCOCC2)C(=O)COC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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